Cas no 5337-72-4 (2,6-DIMETHYLCYCLOHEXANOL)
2,6-DIMETHYLCYCLOHEXANOL Chemical and Physical Properties
Names and Identifiers
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- 2,6-DIMETHYLCYCLOHEXANOL
- 2,6-Dimethylcyclohexanol (mixture of isomers)
- 2,6-dimethylcyclohexan-1-ol
- 2,6-Dimethylcyclohexanol,c&t
- alpha,alpha,alpha-2,6-Dimethylcyclohexanol
- NSC821
- 2,6-dimethylcyclohexyl alcohol
- MFCD00001502
- EINECS 226-264-9
- 3,3a-Diphenyl-4-thioxo-3,3a,4,8b-tetrahydro-2H-indeno[2,1-d][1,3]oxazol-2-one
- Cyclohexanol,6-dimethyl-
- CS-0206011
- NSC-821
- CHEMBL4533790
- NS00044509
- BS-22301
- Z335244846
- SB83846
- SCHEMBL771194
- 4-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- D89887
- 2,6-dimethyl-cyclohexan-1-ol
- AKOS000249687
- AKOS021983365
- 5337-72-4
- DTXSID70871123
- D1578
- EN300-298628
- Cyclohexanol, 2,6-dimethyl-
- 2,6-dimethyl-cyclohexanol
- NSC 821
- DTXCID70818795
-
- MDL: MFCD00001502
- Inchi: 1S/C8H16O/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
- InChI Key: MOISVRZIQDQVPF-UHFFFAOYSA-N
- SMILES: OC1C(C)CCCC1C
Computed Properties
- Exact Mass: 128.12000
- Monoisotopic Mass: 128.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 0.94
- Melting Point: 32.5°C
- Boiling Point: 173°C(lit.)
- Flash Point: 55 °C
- Refractive Index: 1.4585-1.4615
- PSA: 20.23000
- LogP: 1.80340
- Solubility: Not determined
- Vapor Pressure: 0.4±0.7 mmHg at 25°C
2,6-DIMETHYLCYCLOHEXANOL Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226
- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501
- Hazardous Material transportation number:1993
- Hazard Category Code: 10
- Safety Instruction: S16
- HazardClass:3.2
- PackingGroup:III
- Packing Group:III
- Hazard Level:3.2
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:4° CStore…,-4℃Store…Better
2,6-DIMETHYLCYCLOHEXANOL Customs Data
- HS CODE:2906120090
- Customs Data:
China Customs Code:
2906120090Overview:
2906120090. Cyclohexanol,Dimethyl cyclohexanol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906120090. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,6-DIMETHYLCYCLOHEXANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155910-25ML |
2,6-DIMETHYLCYCLOHEXANOL |
5337-72-4 | >99.0%(GC) | 25ml |
¥390.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155910-5ml |
2,6-DIMETHYLCYCLOHEXANOL |
5337-72-4 | >99.0%(GC) | 5ml |
¥125.90 | 2023-09-03 | |
| Chemenu | CM279448-500g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 500g |
$494 | 2021-06-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D871510-5ml |
2,6-Dimethylcyclohexanol |
5337-72-4 | 99%, | 5ml |
¥162.00 | 2022-01-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1578-25ml |
2,6-DIMETHYLCYCLOHEXANOL |
5337-72-4 | 99.0%(GC),mixture of isomers | 25ml |
¥420.0 | 2022-06-10 | |
| TRC | D477933-250mg |
2,6-Dimethylcyclohexanol |
5337-72-4 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D477933-500mg |
2,6-Dimethylcyclohexanol |
5337-72-4 | 500mg |
$ 87.00 | 2023-09-07 | ||
| TRC | D477933-2.5g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR919777-5g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 5g |
£90.00 | 2025-02-20 | |
| Apollo Scientific | OR919777-25g |
2,6-Dimethylcyclohexanol |
5337-72-4 | 95% | 25g |
£145.00 | 2025-02-20 |
2,6-DIMETHYLCYCLOHEXANOL Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on 2,6-DIMETHYLCYCLOHEXANOL
2,6-DIMETHYLCYCLOHEXANOL: A Comprehensive Overview
2,6-Dimethylcyclohexanol, identified by the CAS number 5337-72-4, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its cyclohexanol backbone with methyl substituents at the 2 and 6 positions, exhibits unique physical and chemical properties that make it valuable in numerous applications. Recent advancements in synthetic methodologies and its utilization in cutting-edge research have further solidified its importance in the scientific community.
The structure of 2,6-dimethylcyclohexanol plays a pivotal role in its reactivity and functionality. The cyclohexanol ring provides a rigid framework, while the methyl groups at positions 2 and 6 introduce steric effects that influence its chemical behavior. This compound is particularly notable for its ability to participate in various organic reactions, including oxidation, reduction, and esterification. Recent studies have highlighted its potential as a precursor in the synthesis of complex molecules, such as pharmaceutical intermediates and advanced materials.
In terms of synthesis, 2,6-dimethylcyclohexanol can be prepared through several routes. One common method involves the hydroxylation of cyclohexane derivatives using catalytic asymmetric hydrogenation or other oxidation techniques. The development of more efficient catalysts and reaction conditions has significantly improved the yield and selectivity of these processes. For instance, researchers have reported the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high precision.
The applications of 2,6-dimethylcyclohexanol are diverse and expanding rapidly. In the pharmaceutical industry, it serves as an intermediate in the production of bioactive compounds with potential therapeutic applications. Its ability to form stable esters and ethers makes it a valuable component in drug delivery systems. Additionally, this compound has found utility in the field of polymer science, where it is used as a building block for synthesizing novel polymeric materials with tailored properties.
Recent research has also explored the use of 2,6-dimethylcyclohexanol in green chemistry initiatives. Its role as a sustainable solvent or catalyst in environmentally friendly reactions has been investigated extensively. For example, studies have demonstrated its effectiveness in facilitating enantioselective reactions under mild conditions, reducing the environmental footprint of chemical processes.
In conclusion, 2,6-dimethylcyclohexanol, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As advancements in synthetic methods and material science progress, the potential for this compound to contribute to innovative solutions across various disciplines remains immense.